Tosedostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action & Signaling Pathway

Tosedostat is a synthetic peptidomimetic pro-drug that is converted intracellularly into its active acid form, CHR-79888 [1]. Its primary mechanism involves inhibiting the M1 family of aminopeptidase enzymes, including puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) [1] [2].

Aminopeptidases are crucial for the final step of protein degradation, recycling amino acids from ubiquitinated proteins within the proteasome. By inhibiting these enzymes, this compound disrupts this recycling process, leading to a deprivation of free amino acids inside the cell [3]. This, in turn, triggers an amino acid starvation response, ultimately resulting in the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis (programmed cell death) [3]. The compound has demonstrated potent anti-proliferative and anti-angiogenic effects in vitro and shows selectivity for transformed cancer cells over non-transformed cells [2].

The diagram below illustrates the sequence of its mechanism of action.

Summary of Key Clinical Evidence

The clinical development of this compound has yielded mixed results, highlighting the complexity of its application. The table below summarizes data from key clinical trials.

| Trial Phase | Patient Population | Regimen | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|---|

| Phase 1 (Solid Tumors) [1] | Advanced solid tumors (n=40) | This compound monotherapy (10–320 mg daily) | 1 partial response; 4 patients with stable disease >6 months. Recommended 240 mg/day for single-agent therapy. | Dose-limiting toxicities (thrombocytopenia, dizziness, visual abnormalities) at 320 mg. Common toxicities: fatigue, diarrhea, peripheral edema, nausea, dizziness, constipation. |

| Phase 1/2 (AML/MDS) [1] | Elderly/relapsed AML or MDS (Phase 1: n=16; Phase 2: n=41) | This compound monotherapy (60–180 mg daily; 130 mg selected for Phase 2) | 7/51 AML patients achieved complete marrow response; 7 achieved partial marrow response. Significant antileukemic activity. | Dose-limiting toxicities: reversible thrombocytopenia, elevated ALT. Most common severe AE: reduced platelet count. 130 mg dose well-tolerated. |

| Phase 2 (OPAL) [1] | Elderly relapsed/refractory AML (n=73 evaluable) | This compound monotherapy (120 mg daily or 240 mg induction -> 120 mg maintenance) | Activity observed at both dose schedules. | Common AEs: febrile neutropenia, thrombocytopenia, fatigue, dyspnea, pneumonia. Treatment-related fatal AEs: acute hepatitis, respiratory failure, pneumonia, atrial fibrillation. |

| Randomized Phase 2 (HOVON 103) [4] | Elderly AML >65 years (n=231) | Standard "3+7" chemo (DNR/Ara-C) ± this compound (120 mg, days 1-21) | CR/CRi rate: 64% (this compound) vs 69% (Control). 2-year OS: 18% (this compound) vs 33% (Control). Inferior EFS and OS with this compound addition. | Increased early death rate from infections and higher incidence of atrial fibrillation in the this compound arm. |

Experimental Protocols from Key Studies

For research purposes, here are the methodologies from pivotal this compound studies.

Phase 1/2 Study in AML/MDS (Monotherapy) [1]

- Study Design: Phase 1 dose-finding followed by a Phase 2 expansion.

- Patient Population: Elderly and/or relapsing patients with AML or MDS.

- Intervention (Phase 1): Daily oral doses of this compound (60 mg, 90 mg, 130 mg, or 180 mg) to determine the dose for longer treatment. The primary endpoints were safety, tolerability, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD).

- Intervention (Phase 2): Once-daily this compound at 130 mg.

- Duration: The total study duration was 12 weeks, with the first 4 weeks as the dose-finding/DLT phase.

- Assessment: DLTs were defined as reversible thrombocytopenia and CTC grade 3 ALT elevation. The 130 mg dose was established as the most acceptable dose (MAD).

Randomized Phase 2 Study (HOVON 103) in Combination with Chemotherapy [4] [5]

- Study Design: Prospective, open-label, multicenter, randomized phase II study.

- Patient Population: Patients >65 years with AML or high-risk MDS (RAEB with IPSS ≥1.5) eligible for standard chemotherapy.

- Intervention - Control Arm: Standard "3+7" induction therapy (daunorubicin for 3 days + cytarabine for 7 days), followed by a second cycle of cytarabine.

- Intervention - Experimental Arm: Standard "3+7" chemotherapy plus oral this compound (120 mg daily on days 1-21 of cycle 1). In the second cycle, cytarabine was combined with this compound.

- Primary Endpoint: Complete Remission (CR) rate.

- Secondary Endpoints: Overall survival (OS), event-free survival (EFS), disease-free survival (DFS), and safety.

Research Implications and Future Directions

The journey of this compound underscores a common theme in oncology drug development: promising single-agent activity does not always translate to success in combination regimens. Future research may focus on:

- Biomarker-Driven Patient Selection: Identifying specific genetic or molecular profiles in AML that predict sensitivity to aminopeptidase inhibition could help define a patient subgroup that would benefit from this compound [3].

- Alternative Combinations: Exploring synergies with other drug classes, such as hypomethylating agents (e.g., azacitidine), for which in vitro synergy has been noted and some clinical studies have been initiated [1] [3].

- Mechanism of Toxicity: Further investigation is needed to understand the underlying causes for the increased infectious complications and cardiac events (atrial fibrillation) observed when combined with intensive chemotherapy [4].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound for the treatment of relapsed and refractory ... [pubmed.ncbi.nlm.nih.gov]

- 4. Inferior Outcome of Addition of the Aminopeptidase ... [mdpi.com]

- 5. A randomized phase II multicenter study with a safety run-in to ... [onderzoekmetmensen.nl]

Drug Profile and Mechanism of Action

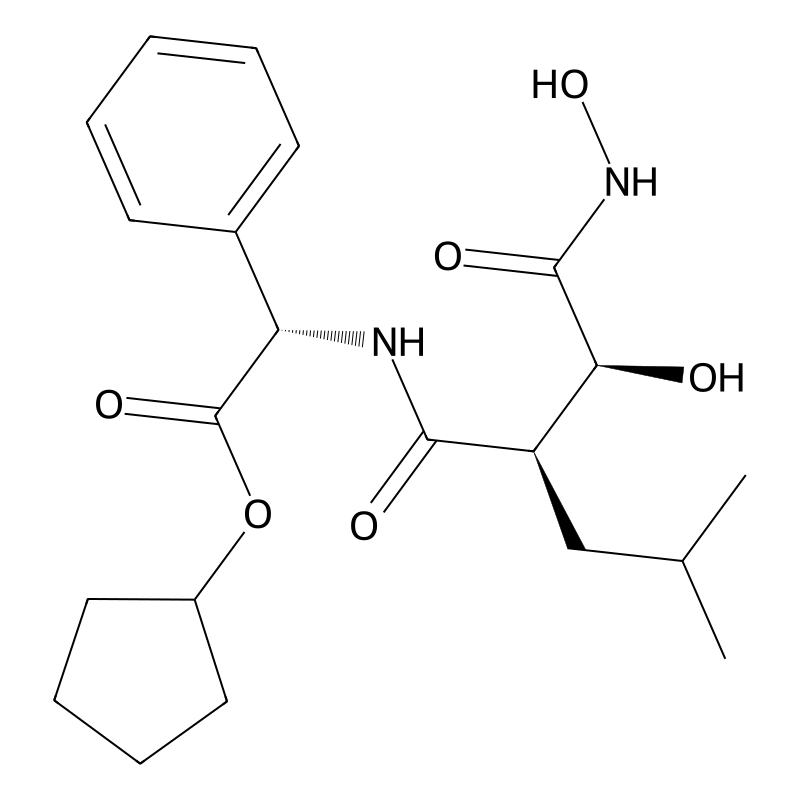

Tosedostat (CHR-2797) is a synthetic, orally bioavailable small molecule peptidomimetic with an average molecular weight of 406.48 g/mol (chemical formula C21H30N2O6) [1] [2]. It acts as a pro-drug and is converted intracellularly by hydrolysis to its active metabolite, CHR-79888 [3]. This active form is a poorly membrane-permeant acid, leading to its accumulation within cells [4].

Primary Mechanism: The active metabolite CHR-79888 is a potent inhibitor of the M1 family of aminopeptidases [1]. Key enzymatic targets include:

- Puromycin-sensitive aminopeptidase (PuSA/PuSA)

- Leukotriene A4 hydrolase (LTA4H) [1] [5]

- Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP) [3]

The anti-tumor effects are linked to amino acid deprivation [4] [3]. By inhibiting aminopeptidases, this compound blocks the final step of the protein recycling pathway, depleting intracellular amino acid pools. This triggers an Amino Acid Deprivation Response (AADR), inhibits mTOR signaling, reduces protein synthesis, upregulates pro-apoptotic proteins like Noxa and CHOP, ultimately leading to apoptosis [5] [4] [3]. This mechanism shows selectivity for transformed cells over non-transformed cells [1] [4].

The diagram below illustrates this intracellular mechanism.

Intracellular mechanism of this compound leading to apoptosis via amino acid depletion.

Preclinical and Pharmacological Data

Enzyme Inhibition Profile The following table summarizes the in vitro inhibition data for this compound and its active metabolite against key enzymatic targets [5] [3].

| Enzyme Target | Inhibitor Form | IC₅₀ / Potency | Experimental Notes |

|---|---|---|---|

| Puromycin-sensitive aminopeptidase (PuSA) | This compound (CHR-2797) | Potent inhibitor [1] | Identified as a primary target [1]. |

| Leukotriene A4 hydrolase (LTA4H) | This compound (CHR-2797) | >1000 nM [3] | Parent drug shows weak inhibition. |

| Leukotriene A4 hydrolase (LTA4H) | CHR-79888 (active metabolite) | 8 nM [3] | Metabolite is a potent inhibitor. |

| Aminopeptidase N (APN) | This compound (CHR-2797) | 220 nM [3] | - |

| Leucine Aminopeptidase (LAP) | This compound (CHR-2797) | 100 nM [3] | - |

Pharmacokinetic Properties Key PK parameters from early-phase clinical trials are summarized below [6] [3].

| Parameter | This compound (CHR-2797) | CHR-79888 (Active Metabolite) |

|---|---|---|

| Oral Bioavailability | Orally bioavailable [6] | Generated intracellularly [4] |

| Plasma Half-life (t₁/₂) | ~1 to 3.5 hours [6] | ~6 to 11 hours [6] |

| Systemic Exposure | Dose-proportional increase in AUC and Cmax [6] | Dose-proportional increase in AUC and Cmax [6] |

| Key Characteristic | A pro-drug | Poor membrane permeability, leading to intracellular accumulation [4] |

Recommended Phase II Doses

- Single-agent in solid tumors: 240 mg once daily [6] [3].

- Single-agent in AML/MDS: 130 mg once daily was the Most Acceptable Dose (MAD); 180 mg was the Maximum Tolerated Dose (MTD) [3].

Experimental Protocols

For researchers, here are detailed methodologies for key experiments cited in the literature.

1. In Vitro Enzyme Inhibition Assays [5]

The core of profiling this compound involves measuring its inhibition of various aminopeptidases using fluorogenic or chromogenic substrates.

Leucine Aminopeptidase (LAP) Activity

- Principle: Measures hydrolysis of the triptide Leu-Gly-Gly (LGG). The released glycine is detected spectrofluorometrically after derivatization with o-phthalaldehyde (OPA) in the presence of β-mercaptoethanol.

- Procedure:

- Suspend enzyme in 50 mM HEPES buffer (pH 8.0).

- In a 96-well plate, mix 5 µL of diluted inhibitor/vehicle, 5 µL of enzyme (10 µg/mL), and 40 µL of 0.5 mM LGG substrate.

- Incubate at 37°C for 90 minutes.

- Stop the reaction by adding 200 µL of OPA/β-mercaptoethanol reagent.

- Measure fluorescence (excitation 355 nm, emission 460 nm).

Puromycin-sensitive Aminopeptidase (PuSA) Activity

- Principle: Uses the fluorogenic substrate Ala-AMC (7-amino-4-methylcoumarin). Enzymatic cleavage releases fluorescent AMC.

- Procedure:

- In an incubation tube, mix 20 µL of inhibitor/vehicle, 40 µL of 125 µM Ala-AMC (in 0.125 M Tris-HCl, pH 7.5), and 40 µL of enzyme.

- Incubate at 37°C for 2 hours.

- Stop the reaction with 100 µL of 3% (v/v) acetic acid.

- Measure fluorescence.

2. Cell-based Proliferation and Apoptosis Assays [5]

Cell Proliferation (WST-1 Assay)

- Principle: Measures the metabolic activity of cells, which correlates with cell number.

- Procedure:

- Plate cells in a 96-well plate and treat with this compound.

- After incubation, add WST-1 reagent.

- Measure the absorbance of the formazan product produced by cellular dehydrogenases.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

- Principle: Distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

- Procedure:

- Harvest treated cells and wash with PBS.

- Resuspend cells in binding buffer containing Annexin V-FITC and PI.

- Incubate in the dark for 15 minutes.

- Analyze by flow cytometry using 488 nm excitation; FITC fluorescence is collected with a 530/30 nm bandpass filter, and PI fluorescence with a 670 nm long-pass filter.

Clinical Development and Evidence Summary

The clinical development of this compound has primarily focused on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), with some activity in solid tumors.

Key Clinical Trial Findings

| Trial Phase | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Phase I | Advanced solid tumors (n=40) | DLT: Thrombocytopenia, dizziness, visual abnormalities at 320 mg. Recommended dose: 240 mg/day. 1 partial response (renal cell), 4 stable disease >6 months. | [6] [3] |

| Phase Ib | Advanced solid tumors + Paclitaxel (n=22) | High incidence of paclitaxel infusion reactions. 3 partial responses, 12 stable disease >3 months. No PK interaction. | [4] [3] |

| Phase I/II | Elderly/relapsed AML or MDS (n=57) | MTD: 180 mg; MAD: 130 mg. Efficacy (n=51 AML): 7 complete marrow responses, 3 complete remissions, 7 partial marrow responses. | [3] |

| Phase II (OPAL) | Elderly relapsed/refractory AML | Demonstrated antileukemic activity. Common AEs: febrile neutropenia, thrombocytopenia, fatigue, dyspnea, pneumonia. | [3] |

Synergistic Combinations Preclinical and clinical data suggest this compound works synergistically with other agents:

- Cytarabine (Ara-C): Showed strong synergy in primary AML cells in vitro [7].

- Hypomethylating Agents (e.g., 5-azacitidine): Showed significant potential in combination [3].

- Carboplatin and Paclitaxel: Demonstrated synergistic anti-tumor activity in preclinical models [1] [4].

Research Implications and Future Directions

Although this compound's clinical development has been discontinued [8], it remains a compound of significant research interest. Its novel mechanism of amino acid depletion presents a validated approach for oncology research. Future efforts may focus on:

- Biomarker Discovery: Identifying predictive biomarkers for patient selection, such as specific aminopeptidase expression levels in tumors.

- New Combination Strategies: Exploring rational combinations with other metabolic inhibitors or targeted therapies based on its mechanism.

- Next-Generation Inhibitors: The knowledge gained from this compound can inform the design of more potent or selective aminopeptidase inhibitors.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. 商品详情 [yeasen.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

- 5. This compound (CHR-2797,托舍多特) | Aminopeptidase抑制剂 [invivochem.cn]

- 6. A first-in-man phase i and pharmacokinetic study on CHR ... [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopeptidase inhibition by the novel agent CHR-2797 ... [pubmed.ncbi.nlm.nih.gov]

- 8. - CTI BioPharma - AdisInsight this compound [adis.springer.com]

Preclinical Rationale and Early Development

The development of Tosedostat was grounded in the biology of aminopeptidases, which are enzymes that cleave amino acids from proteins and peptides. These enzymes are crucial for regulating biologically active peptides, antigen presentation, and, most importantly, protein recycling within cells [1].

- Mechanism of Action: this compound is a prodrug that is converted inside cells to its active form, CHR-79888. This metabolite accumulates intracellularly and potently inhibits a range of aminopeptidases [1]. In leukemia models, this inhibition blocks protein recycling, depriving the cancer cells of free amino acids. This triggers an Amino Acid Deprivation Response (AADR), which leads to the upregulation of pro-apoptotic proteins and inhibition of the mTOR signaling pathway, ultimately reducing protein synthesis and inducing apoptosis (programmed cell death) [2] [1].

- Synergistic Potential: Preclinical studies indicated that this compound could work synergistically with various chemotherapeutic agents. This provided the rationale for its combination with standard chemotherapy in clinical trials [1].

Key Clinical Trial Outcomes

This compound has been investigated in several clinical trials, primarily in acute myeloid leukemia (AML) and solid tumors.

| Trial Focus | Key Findings | Clinical Implications |

|---|---|---|

| Elderly AML (HOVON 103 Trial) [2] | Addition of this compound to standard intensive chemotherapy ("3+7") did not improve outcomes. Complete Remission (CR/CRi): 64% (this compound) vs. 69% (Standard). 2-Year Overall Survival: 18% (this compound) vs. 33% (Standard). Higher rates of infectious deaths and atrial fibrillation in the this compound arm. | Not recommended for this specific patient population and treatment regimen due to inferior survival and increased toxicity. |

| Advanced Solid Tumors (Phase Ib) [1] | Combined with paclitaxel. Objective Response: 3 patients had a partial response; 12 had stable disease >3 months. High incidence of paclitaxel infusion reactions. | Demonstrated some antitumor activity and a manageable safety profile, except for infusion reactions. |

Emerging Research and Alternative Applications

Recent scientific investigations have explored other potential applications for this compound, revealing new dimensions of its biological activity.

- Modulation of Opioid Signaling: A 2024 study reported that this compound, as an aminopeptidase N (APN) inhibitor, can synergize with the analgesic effect of morphine in preclinical models. The rationale is that by inhibiting enzymes like APN that break down endogenous enkephalins (natural pain-relieving peptides), this compound could enhance the body's own opioid signaling, potentially allowing for lower doses of morphine and reducing side effects [3] [4]. The diagram below illustrates this pathway.

Experimental Protocol Insight

While the exact discovery-stage protocols are not published, early-phase clinical trials provide details on the methodologies used to evaluate this compound's safety and efficacy. The following workflow is based on the design of a Phase Ib dose-escalation study [1].

Conclusion for Researchers

This compound represents a mechanistically intriguing approach to cancer therapy through aminopeptidase inhibition and amino acid deprivation. However, its clinical journey underscores that a strong preclinical rationale does not always translate into therapeutic success in all contexts.

- For AML (Elderly/Unfit Patients): The evidence does not support adding this compound to standard intensive induction chemotherapy [2].

- For Solid Tumors: Early-phase trials showed modest activity, but its development in this area may be limited by logistical challenges like drug-specific infusion reactions [1].

- For Non-Oncology Applications: Emerging research into its ability to potentiate endogenous opioid signaling presents a promising new avenue, potentially repositioning this compound or its derivatives as adjuvants for pain management [3] [4].

References

- 1. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

- 2. Inferior Outcome of Addition of the Aminopeptidase ... [mdpi.com]

- 3. Modulation of endogenous opioid signaling by inhibitors ... [sciencedirect.com]

- 4. Modulation of endogenous opioid signaling by inhibitors of ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action & Signaling Pathway

Tosedostat is an orally bioavailable prodrug. Its active metabolite, CHR-79888, inhibits key enzymes within the M1 family of metalloenzymes, including puromycin-sensitive aminopeptidase (PSA/PuSA) and leucine aminopeptidase (LAP) [1] [2] [3]. This inhibition blocks the hydrolysis of peptides into amino acids, depleting the intracellular amino acid pool in rapidly dividing cancer cells [4].

This amino acid deprivation activates a complex cellular response. The following diagram illustrates the key signaling pathways triggered by this compound, leading to its anti-tumor effects.

Biochemical Profiling & Experimental Data

This compound exhibits a distinct inhibitory profile against various enzymes. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potency and selectivity [1] [5].

| Enzyme Target | IC₅₀ Value | Notes |

|---|---|---|

| Leucine Aminopeptidase (LAP) | 100 nM | Primary target [1] [4] [5] |

| Puromycin-Sensitive Aminopeptidase (PSA/PuSA) | 150 nM | Primary target [1] [3] [4] |

| Aminopeptidase N (APN) | 220 nM | Primary target [1] [4] [5] |

| Leukotriene A4 Hydrolase (LTA4H) | >10 µM (Parent); 8 nM (Active Metabolite CHR-79888) | Potently inhibited by the active metabolite [1] [2] |

| Aminopeptidase B | >1 µM | Weak or no inhibition [1] [5] |

| MetAP-2 | >30 µM | Weak or no inhibition [1] [5] |

In Vitro Anti-Proliferative Activity

This compound demonstrates profound anti-proliferative effects against a range of human cancer cell lines. The activity is measured by the concentration that inhibits 50% of cell proliferation (IC₅₀ after 72 hours of exposure) [1].

- Highly Sensitive Cell Lines (IC₅₀ in nanomolar range): U-937 (10 nM), HL-60 (30 nM), KG-1 (15 nM), GDM-1 (15 nM) [1].

- Resistant Cell Lines (IC₅₀ >10 µM): HuT 78, Jurkat E6-1 [1].

- The compound shows selectivity for transformed cells over non-transformed cells, and its efficacy does not show an obvious correlation with the mutational status of p53, PTEN, or K-Ras [1].

Key Experimental Protocols

To support your own research, here is a detailed methodology for evaluating aminopeptidase inhibition, adapted from the kinase assay protocols used to characterize this compound [1].

Fluorogenic Aminopeptidase Inhibition Assay

This protocol measures the inhibition of enzymatic activity using a fluorogenic substrate.

1. Reagent Preparation

- Enzyme Preparation: Dilute the target aminopeptidase (e.g., PSA) in an appropriate assay buffer (e.g., 0.125 M Tris-HCl, pH 7.5).

- Substrate Solution: Prepare the fluorogenic substrate Ala-AMC (Ala-7-amino-4-methylcoumarin) in the same buffer. A final concentration of 125 µM is typically used [1].

- Inhibitor Serial Dilution: Prepare a series of dilutions of this compound in DMSO.

2. Assay Procedure

- In a 96-well assay plate, combine:

- 20 µL of diluted this compound or vehicle control (DMSO).

- 40 µL of the enzyme solution.

- 40 µL of the Ala-AMC substrate solution to initiate the reaction.

- Incubation: Incubate the plate for 2 hours at 37°C to allow the enzymatic reaction to proceed [1].

- Reaction Termination: Stop the reaction by adding 100 µL of 3% (v/v) acetic acid to each well [1].

3. Data Acquisition and Analysis

- Fluorescence Measurement: Read the plate using a fluorimeter with excitation at ~380 nm and emission at ~460 nm (optimized for the AMC fluorophore).

- IC₅₀ Calculation: The rate of substrate hydrolysis is proportional to the fluorescence units. Plot the inhibitor concentration against the percentage of enzyme activity (relative to the DMSO control) and calculate the IC₅₀ value using non-linear regression.

Clinical Trial Summary and Status

This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies. The table below summarizes key studies based on the search results.

| Condition | Phase | Combination / Notes | Key Findings / Status |

|---|---|---|---|

| Relapsed/Refractory AML | 2 | Single agent (OPAL trial) | Showed antileukemic activity; common adverse events: febrile neutropenia, thrombocytopenia [6] [2] |

| Elderly AML / High-risk MDS | 1/2 | Single agent | Demonstrated significant antileukemic activity; recommended dose: 130 mg daily [2] |

| Elderly AML | 2 | Combination with intensive chemotherapy (HOVON-103) | Inferior outcome; increased death from infections and atrial fibrillation vs standard treatment [7] |

| Advanced Solid Tumors | 1 | Single agent | Established MTD at 240 mg/day; DLTs included thrombocytopenia and dizziness [2] |

| Solid Tumors | 1b | Combination with Paclitaxel | Study terminated due to serious adverse event (eosinophilic myocarditis) [2] |

Based on the search results, the clinical development of this compound appears to be primarily in the investigational stage, with no approved indications as of early 2021 [3] [7].

References

- 1. This compound (CHR2797) | Aminopeptidase inhibitor [selleckchem.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound (CHR2797) – Aminopeptidase Inhibitor [apexbt.com]

- 5. This compound (CHR2797) (CAS 238750-77-1) [abcam.com]

- 6. This compound for the treatment of relapsed and refractory ... [pubmed.ncbi.nlm.nih.gov]

- 7. Inferior Outcome of Addition of the Aminopeptidase ... [mdpi.com]

Mechanism of Action and Key Characteristics

Tosedostat is an orally bioavailable, small molecule peptidomimetic that acts as a prodrug [1]. Its mechanism is summarized in the diagram below:

Diagram 1: The proposed mechanism of action of this compound, from prodrug to active metabolite and subsequent cellular effects.

The key characteristics of this compound are detailed in the table below.

Table 1: Molecular and Pharmacological Profile of this compound

| Attribute | Detail |

|---|---|

| Molecular Formula | C₂₁H₃₀N₂O₆ [2] |

| Molecular Weight | 406.47 g/mol [2] |

| Mechanism | Prodrug converted intracellularly to active metabolite CHR-79888, a potent inhibitor of the M1 family of aminopeptidases [3] [4]. |

| Primary Enzymatic Targets (IC₅₀) | Leucine Aminopeptidase (LAP): 100 nM; Puromycin-Sensitive Aminopeptidase (PuSA): 150 nM; Aminopeptidase N: 220 nM [2]. |

| Key Active Metabolite | CHR-79888 (potent inhibitor of LTA4 hydrolase, IC₅₀: 8 nM) [2] [1]. |

| Primary Biological Effect | Induction of an Amino Acid Deprivation Response (AADR), leading to inhibition of mTOR signaling, reduced protein synthesis, and apoptosis [3]. |

| Selectivity | Demonstrates selectivity for transformed cells over non-transformed cells [3]. |

Preclinical and Clinical Efficacy Data

This compound has shown efficacy across various cancer types in preclinical and clinical settings.

Table 2: Summary of Key Efficacy Findings

| Model Type | Cancer Type / Model | Key Findings |

|---|---|---|

| In Vitro | Esophageal Cancer (FLO-1, OE21 cells) | Increased radiosensitivity under both normoxic and low oxygen conditions [5]. |

| In Vitro | Multiple Myeloma | High synergy when combined with the HDAC inhibitor CHR-3996, involving disruption of NF-κB signaling [6]. |

| In Vitro | Human Leukemic Cells (HL-60) | Induction of AADR gene signature, inhibition of mTOR phosphorylation, and reduced protein synthesis [3]. |

| In Vivo | Rat HOSP.1, HSN LV10, and human MDA-MB-435/-468 xenograft models | Oral administration (~100 mg/kg) reduced tumor volumes in a dose-responsive manner [2]. |

| Clinical (Phase 1b) | Advanced Solid Tumors (with Paclitaxel) | 3 patients had a partial response; 12 patients had stable disease lasting >3 months [7]. |

| Clinical (Phase 2 - OPAL) | Relapsed/Refractory Acute Myeloid Leukemia (AML) in elderly patients | 7 of 51 evaluable AML patients achieved complete marrow response; 7 achieved partial marrow response [1] [4]. |

Experimental Protocols and Methodologies

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your research.

1. In Vitro Radiosensitization Assay (Esophageal Cancer Cells)

- Cell Lines: FLO-1 and OE21 esophageal cancer cell lines [5].

- Conditions: Treated with this compound and exposed to radiation under both normoxic and physiologically relevant low oxygen conditions [5].

- Assessment: Radiosensitivity was measured, though the specific clonogenic assay method was not detailed. The study concluded that the mechanism was not dependent on the induction of DNA damage or alterations in DNA repair kinetics [5].

2. Cell Proliferation and Apoptosis Assay (Multiple Myeloma)

- Cell Lines & Primaries: A panel of multiple myeloma cell lines (e.g., H929, RPMI-8226) and primary CD138+ plasma cells from patients [6].

- Proliferation Assay: Cell viability was assessed using the WST-1 assay, which measures metabolic activity. LC₅₀ values were calculated from dose-response curves [6].

- Apoptosis Assay: The percentage of cells undergoing apoptosis was determined using Annexin V/propidium iodide (PI) staining followed by flow cytometry. Cells were classified as viable, early apoptotic, or late apoptotic [6].

- Caspase Inhibition: To confirm the mechanism, cells were pre-treated with the pan-caspase inhibitor Z-VAD-FMK before exposure to this compound or combination therapy [6].

3. In Vitro Aminopeptidase Activity Assay

- Enzymes: Leucine Aminopeptidase (LAP), Puromycin-Sensitive Aminopeptidase (PuSA), and Aminopeptidase N [2].

- LAP Assay:

- Substrate: Tripeptide L-Leucyl-Glycyl-Glycine (LGG).

- Method: Hydrolysis of LGG is detected by a derivatization reagent (OPA) in the presence of β-mercaptoethanol. Fluorescence is measured (Ex/Em: 355 nm/460 nm) after a 90-minute incubation at 37°C [2].

- PuSA & Aminopeptidase N Assay:

- Substrate: The fluorogenic substrate Ala-AMC.

- Method: Enzyme activity is measured by the release of fluorescent AMC. The reaction is stopped with acetic acid after incubation (60-120 minutes at 37°C), and fluorescence is quantified [2].

Clinical Development and Safety

This compound has been investigated in numerous clinical trials, primarily in hematological malignancies. The diagram below outlines the general workflow of a typical phase Ib clinical study design, as used for this compound.

Diagram 2: A generalized workflow of a Phase 1b clinical trial design, as exemplified by a this compound study in solid tumours.

Table 3: Clinical Trial Overview and Safety Profile

| Aspect | Detail |

|---|---|

| Clinical Phase | Multiple Phase 1, 1/2, and 2 studies completed [1]. |

| Key Indications | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Multiple Myeloma, Advanced Solid Tumors [1] [8]. |

| Recommended Doses | Single Agent (Solid Tumors): 240 mg/day [1]. Single Agent (AML): 130 mg/day (recommended from Phase 1) [1]. |

| Common Adverse Events | Fatigue, diarrhea, peripheral edema, nausea, dizziness, constipation, alopecia, peripheral sensory neuropathy, rash [7] [1]. |

| Hematologic Toxicities | Thrombocytopenia, neutropenia, febrile neutropenia (common in AML studies) [1] [4]. |

| Notable Serious Adverse Event | One case of fatal eosinophilic myocarditis was reported, possibly related to the combination of this compound and paclitaxel [7]. |

Conclusion and Research Implications

This compound represents a first-in-class therapeutic strategy targeting tumor metabolism through aminopeptidase inhibition. Its well-characterized mechanism of inducing amino acid deprivation, combined with demonstrated clinical activity in AML and synergistic potential with other agents like HDAC inhibitors, establishes its value as an investigational agent [6] [3] [1].

The most promising research directions include:

- Combination Therapies: Strong preclinical rationale exists for pairing this compound with HDAC inhibitors, cytarabine, and azacitidine, based on synergistic effects observed in models of myeloma and AML [6] [1].

- Radiosensitization: Its ability to radiosensitize cancer cells under low oxygen conditions warrants further exploration in other solid tumor types [5].

- Biomarker Development: Research is needed to identify predictive biomarkers for patient selection, as sensitivity does not clearly correlate with mutations in p53, PTEN, or K-Ras [2].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound (CHR2797) | Aminopeptidase inhibitor [selleckchem.com]

- 3. CHR-2797: an antiproliferative aminopeptidase inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (CHR-2797) [hemonc.org]

- 5. In Vitro Radiosensitization of Esophageal Cancer Cells with the... [pubmed.ncbi.nlm.nih.gov]

- 6. The combination of HDAC and aminopeptidase inhibitors is ... [pmc.ncbi.nlm.nih.gov]

- 7. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

- 8. Chroma Therapeutics Announces Positive Phase I Efficacy ... [biospace.com]

Detailed Mechanism of Action

Tosedostat's action is a sequential process that begins with oral administration and culminates in targeted cell death.

Figure 1: The sequential mechanism of action of this compound, from oral administration to induction of apoptosis.

The key to its activity lies in its conversion from an orally absorbed pro-drug into a charged, active metabolite (CHR-79888) inside cells. This active form accumulates intracellularly and potently inhibits the M1 family of aminopeptidases [1] [2] [3]. By blocking these enzymes, this compound disrupts the critical recycling of amino acids from proteins, leading to a state of amino acid starvation [3]. This, in turn, triggers an amino acid deprivation response (AADR), which includes the inhibition of the mTOR signaling pathway (a key regulator of protein synthesis and cell growth) and the upregulation of pro-apoptotic proteins like Noxa [2] [3]. The culmination of these events is the initiation of apoptosis (programmed cell death) [4]. Notably, this mechanism demonstrates selectivity for transformed (cancer) cells over non-transformed cells, although the precise reason for this selectivity is not fully understood [4].

Key Experimental Evidence & Protocols

The understanding of this compound's mechanism is supported by various preclinical and clinical experiments. The following diagram outlines a general workflow for investigating its effects.

Figure 2: An overview of key experimental approaches used to characterize this compound's activity.

The table below summarizes specific methodologies and key findings from selected studies.

| Experimental Area | Detailed Methodologies & Key Findings |

|---|

| Enzyme Inhibition Assays | Protocol: Used recombinant enzymes (e.g., PfM1AAP, PfM17LAP). Initial reaction rates were measured with fluorogenic substrate H-Leu-NHMec across a range of concentrations. Inhibitor constants (Ki) were determined from Dixon plots of 1/Vs versus inhibitor concentration [5]. Finding: The active metabolite CHR-79888 is a potent inhibitor of aminopeptidases. In one study, the acid form of a related inhibitor (CHR-6768) showed potent activity against malaria aminopeptidases [5]. | | Cell-Based Anti-proliferative Assays | Protocol: Human tumor cell lines (e.g., leukemic HL-60) were exposed to this compound. Anti-proliferative effect was measured via [3H]hypoxanthine incorporation or MTS assays. Gene expression analysis (microarrays) was performed to identify an Amino Acid Deprivation Response (AADR) signature [5] [3]. Finding: this compound demonstrated potent anti-proliferative and pro-apoptotic activity in vitro. Treatment led to a transcriptional profile indicative of amino acid depletion and upregulation of pro-apoptotic proteins like Noxa and CHOP [3]. | | In Vivo Pharmacokinetics/ Efficacy | Protocol: In a phase I solid tumor trial, patients received daily oral this compound. Plasma and intracellular concentrations of this compound and CHR-79888 were measured using LC-MS/MS. Non-compartmental analysis determined AUC, Cmax, and half-life [6] [3]. Finding: this compound and CHR-79888 showed dose-proportional increases in exposure. The intracellular exposure to CHR-79888 in patients was consistent with levels effective in preclinical xenograft models [6]. |

Clinical Development Context

This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies.

- Clinical Trials: It has entered at least 11 clinical trials, including phases I and II, for conditions like Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), and advanced solid tumors [4] [1].

- Efficacy Observations: Early-phase trials showed encouraging response rates in elderly patients with relapsed/refractory AML, particularly in some patient subgroups [7]. The OPAL phase II study demonstrated antileukemic activity in this population [1].

- Safety Profile: Commonly observed adverse events include fatigue, diarrhea, peripheral edema, nausea, and dizziness [6]. More significant toxicities can include thrombocytopenia, anemia, and atrial fibrillation [6] [8]. One phase II study in elderly AML patients found that adding this compound to standard chemotherapy resulted in inferior survival, partly due to increased infectious complications [8].

- Regulatory Status: As of the latest information, this compound remains an investigational drug and has not received full market approval [4] [9].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound (CHR-2797) [hemonc.org]

- 3. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. The Aminopeptidase Inhibitor CHR-2863 Is an Orally ... [pmc.ncbi.nlm.nih.gov]

- 6. A First-In-Man Phase I and Pharmacokinetic Study on CHR ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of relapsed and refractory ... [pubmed.ncbi.nlm.nih.gov]

- 8. Inferior Outcome of Addition of the Aminopeptidase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 9. US FDA removes partial clinical hold on Cell Therapeutics ... [clinicaltrialsarena.com]

Molecular Mechanism of Amino Acid Deprivation

Tosedostat exerts its effects through a well-defined mechanism that culminates in amino acid starvation within cancer cells. The process is summarized in the diagram below.

Figure 1: this compound mechanism of action: intracellular metabolism to active CHR-79888 inhibits aminopeptidases, triggering amino acid depletion and AADR.

- Intracellular Activation and Target Inhibition: this compound is an orally bioavailable prodrug converted inside cells to active metabolite CHR-79888 [1] [2]. CHR-79888 is a potent inhibitor targeting M1 and M17 class metalloenzymes including puromycin-sensitive aminopeptidase (PuSA), leucine aminopeptidase (LAP), and leukotriene A4 hydrolase [1] [3] [4].

- Metabolic Consequences and mTOR Inhibition: By blocking protein recycling, this compound causes accumulation of intracellular peptides and severe depletion of free amino acids [1]. This starvation state inhibits mTOR pathway signaling, a central regulator of cell growth, and reduces global protein synthesis [1] [2].

- Gene Expression Signature (AADR): Amino acid depletion triggers a characteristic transcriptional program. Gene expression profiling in treated HL-60 cells shows upregulation of amino acid synthetic genes, transporters, and tRNA synthetases [1] [5]. This signature constitutes the Amino Acid Deprivation Response (AADR).

Experimental Evidence and Research Models

The antitumor effects of this compound-induced AADR are demonstrated across various experimental models.

Table 1: Key Experimental Findings on this compound's Antiproliferative Effects

| Experimental Model | Key Findings | Source |

|---|---|---|

| HL-60 Leukemia Cell Line | Induced AADR gene signature; inhibited mTOR phosphorylation; reduced protein synthesis; LC₅₀ ~5.1 µM in primary AML cells. | [1] [6] |

| Primary AML Patient Samples (n=54) | Mean LC₅₀ of 5.1 µM; demonstrated significant cytotoxicity and selectivity over normal marrow cells (mean LC₅₀ 17.7 µM). | [6] |

| In Vivo & Clinical Studies | Oral bioavailability; antiproliferative and antiangiogenic effects; synergy with cytarabine, capecitabine, and paclitaxel. | [1] [7] [3] |

Core Experimental Protocols

Key methodologies for investigating this compound's mechanism and effects are outlined below.

Table 2: Key Experimental Protocols for Studying this compound's Mechanism

| Method | Key Protocol Details | Application in this compound Research |

|---|---|---|

| Gene Expression Profiling | Use of gene expression microarrays (e.g., Affymetrix Human Gene 2.0 Array). Profile mRNA from cells treated with this compound (e.g., 24-hour treatment). Identify differentially expressed genes. | Defined the AADR signature in HL-60 cells; identified 188 genes associated with clinical response in AML patient blasts [1] [3] [5]. |

| Cell Viability/Proliferation Assay | Treat cells with this compound for 96 hours. Use Annexin V/PI staining to quantify apoptosis. Calculate LC₅₀ values via dose-response curves. | Established potent cytotoxicity (LC₅₀ ~5.1 µM in primary AML) and selectivity over normal cells [6]. |

| Protein Synthesis & Signaling Analysis | Measure global protein synthesis rates (e.g., radioisotope labeling). Assess mTOR pathway activity by immunoblotting for phosphorylated substrates (e.g., p-S6K). | Confirmed amino acid depletion by showing reduced protein synthesis and inhibited mTOR signaling in HL-60 cells [1]. |

| Gene Expression Predictor Validation | RNA extraction from patient blasts. Quantitative PCR (qPCR) validation of candidate genes (e.g., CD93, GORASP1, CXCL16). Use of classifiers for response prediction. | Developed a predictor with 100% negative predictive value for response to this compound/LDAC in elderly AML [3]. |

Quantitative Data on Efficacy and Response

Clinical and preclinical studies provide quantitative data on this compound's performance.

Table 3: Quantitative Efficacy Data from Preclinical and Clinical Studies

| Study Type / Model | Treatment Regimen | Efficacy Outcome |

|---|---|---|

| Phase II AML Trial | This compound + Low-Dose Cytarabine (LDAC) | CR: 48.5%; ORR: 54.5%; Median OS: 222 days [3]. |

| Phase Ib/II Pancreatic Cancer Trial | This compound + Capecitabine (2nd line) | Median PFS: 7.1 months; 8/16 patients had stable disease >3 months [7] [8]. |

| In Vitro Synergy | This compound + various chemotherapeutics | Demonstrated synergistic antiproliferative effects in cancer cell lines [2]. |

| Gene Expression Predictor | 3-gene signature (CD93, GORASP1, CXCL16) | Accurately classified 83% of patients; 100% negative predictive value in an independent series [3]. |

Discussion and Research Implications

The induction of AADR represents a promising targeted strategy, particularly for hematologic malignancies. Key research implications include:

- Predictive Biomarkers: The AADR gene signature offers a powerful tool for patient stratification. The 3-gene predictor can identify patients most likely to achieve complete remission, supporting development of companion diagnostics [3].

- Therapeutic Synergy: this compound synergizes with chemotherapy, supporting its use in rational combination regimens. Synergy is attributed to simultaneous disruption of amino acid supply and induction of DNA damage or other stress pathways [7] [2].

- Emerging Applications: Recent discovery of this compound's analgesic properties and synergistic effect with morphine opens new research avenues in supportive cancer care and pain management [9].

References

- 1. CHR-2797: an antiproliferative aminopeptidase inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

- 3. Gene expression profile predicts response to the combination ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | New Drug Approvals [newdrugapprovals.org]

- 5. KRIGE_RESPONSE_TO_TOSE... [gsea-msigdb.org]

- 6. Aminopeptidase inhibition by the novel agent CHR-2797 ... [sciencedirect.com]

- 7. Phase Ib/II study combining this compound with capecitabine in ... [pmc.ncbi.nlm.nih.gov]

- 8. Phase Ib/II study combining this compound with capecitabine in ... [jgo.amegroups.org]

- 9. Discovery of Anticancer Clinical Candidate, this compound, As ... [pubmed.ncbi.nlm.nih.gov]

Tosedostat puromycin-sensitive aminopeptidase inhibitor

Mechanism of Action and Intracellular Activation

Tosedostat acts as a prodrug that is rapidly converted inside cells into its active form, CHR-79888 [1]. This active metabolite is poorly membrane-permeable, leading to its accumulation within the cell where it inhibits the M1 family of aminopeptidases [2] [1].

The primary therapeutic effect stems from the inhibition of key aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase [3] [2]. This inhibition disrupts the recycling of proteins into free amino acids, leading to:

- Amino acid deprivation within the tumor cell [1] [4].

- Inhibition of protein synthesis due to the depleted intracellular amino acid pool [1].

- Induction of apoptosis (programmed cell death), which is associated with an increase in the pro-apoptotic protein Noxa [3] [1].

The diagram below illustrates this activation and mechanism pathway.

Quantitative Profiling of this compound Activity

The tables below summarize key biochemical and cellular activity data for this compound and its active metabolite.

Table 1: Biochemical Inhibitory Profile (IC₅₀ Values) Data shows the half-maximal inhibitory concentration of the active metabolite CHR-79888 against various enzymes [2].

| Target Enzyme | Abbreviation | Reported IC₅₀ (nM) |

|---|---|---|

| Leucyl Aminopeptidase | LAP | 100 |

| Puromycin-Sensitive Aminopeptidase | PuSA | 150 |

| Aminopeptidase N | APN | 220 |

| Methionyl Aminopeptidase-2 | MetAP2 | > 30,000 |

Table 2: Cellular Anti-Proliferative and Apoptotic Effects This table summarizes the effects of this compound observed in preclinical studies.

| Observation / Effect | Experimental Context | Key Findings |

|---|---|---|

| Anti-proliferative & Cytotoxic Effect | Primary AML cells in vitro [5] | Marked cytotoxicity in AML samples; significantly less effect on normal marrow progenitors. |

| Pro-apoptotic Effect | Leukemic cell lines in vitro [3] | Induces apoptosis; increases pro-apoptotic protein Noxa. |

| Synergistic Combination | Primary AML cells with Cytarabine (Ara-C) [5] | Strong synergy observed with the chemotherapeutic agent Ara-C. |

Combination Therapy and Synergistic Mechanisms

Research indicates that this compound's efficacy can be enhanced through rational drug combinations, providing a rationale for clinical application.

Synergy with Cytarabine (Ara-C): In primary AML cells, this compound demonstrated strong synergy with the standard chemotherapeutic agent cytarabine, suggesting potential for combination regimens [5].

Synergy with HDAC Inhibitors: Preclinical studies in multiple myeloma models show that this compound is highly synergistic with histone deacetylase (HDAC) inhibitors like CHR-3996 [6]. The proposed mechanism involves:

- The combination causes rapid nuclear translocation of NFκB family members p65 and p52.

- This activates both canonical and non-canonical NFκB signaling pathways.

- The subsequent up-regulation of NFκB regulators (notably BIRC3/cIAP2) initiates a negative feedback loop that turns off the cytoprotective NFκB response, ultimately leading to enhanced cancer cell death [6].

The diagram below illustrates this synergistic mechanism.

Key Experimental Methodologies

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.

In Vitro Cytotoxicity and Synergy Assessment (in AML) [5]

- Cell Source: Primary AML cells and normal bone marrow progenitors.

- Drug Exposure: Cells treated with this compound alone and in combination with cytarabine (Ara-C).

- Viability Assay: Cytotoxicity measured after drug exposure (specific assay not mentioned, but common methods include MTT, WST-1, or flow cytometry-based apoptosis assays).

- Synergy Analysis: The effect of the combination is analyzed using a method like the Chou-Talalay method to calculate a Combination Index (CI) to determine synergy.

- Functional Assay: Aminopeptidase enzyme activity in cell fractions (nuclear, cytoplasmic, cell surface) measured to confirm target engagement.

In Vitro Apoptosis and Mechanism Study (in Myeloma) [6]

- Cell Lines: Panel of multiple myeloma cell lines (e.g., H929, RPMI-8226) and primary CD138+ plasma cells from patients.

- Proliferation/Viability Assay: Treated with CHR-3996 (HDACi) and this compound, alone and in combination. Cell viability/proliferation assessed using the WST-1 assay, which measures metabolic activity.

- Apoptosis Detection: Quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry to distinguish early and late apoptotic cells.

- Protein Analysis: Changes in protein levels (caspases, p21, Noxa, NFκB pathway components) analyzed by western blotting.

- Pathway Inhibition: To confirm caspase-dependent apoptosis, cells were pre-treated with the pan-caspase inhibitor Z-VAD-FMK before adding CHR-3996.

Current Status and Clinical Development

This compound is currently an investigational drug that has been used in Phase I and II clinical trials for several cancers, most notably acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma [3] [7]. The U.S. FDA and European EMA have granted it orphan drug status for the treatment of AML [4].

As of the latest information, Phase II trials are ongoing in the United States and European Union for elderly patients with newly diagnosed and relapsed AML and high-risk MDS [2]. The most current clinical status and any new trial initiations should be verified via clinical trial registries.

References

- 1. This compound (CHR-2797) [hemonc.org]

- 2. This compound | New Drug Approvals [newdrugapprovals.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Chroma Therapeutics enters collaboration with Cell ... [gildehealthcare.com]

- 5. Aminopeptidase inhibition by the novel agent CHR-2797 ... [pubmed.ncbi.nlm.nih.gov]

- 6. The combination of HDAC and aminopeptidase inhibitors is ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of relapsed and refractory ... [pubmed.ncbi.nlm.nih.gov]

Tosedostat LTA4 hydrolase inhibition

Mechanism of Action and Metabolism

Tosedostat is a prodrug. Its activity against LTA4H is dependent on intracellular metabolism. The parent compound, CHR-2797, is an inhibitor of several aminopeptidases but does not effectively inhibit LTA4H [1] [2]. Once inside cells, it is hydrolyzed to its active carboxylic acid metabolite, CHR-79888, which is a potent and effective inhibitor of LTA4H [1] [2].

This metabolic activation is central to its mechanism, as depicted in the following pathway:

Diagram of this compound's metabolic activation and primary inhibitory actions.

Experimental Protocols

The search results provide details on key experimental methods used to study this compound.

1. Aminopeptidase Activity Assays [1] The inhibitory activity of this compound was determined against various aminopeptidases using specific assays:

- Leucine Aminopeptidase (LAP): Activity was determined by measuring the hydrolysis of the tripeptide L-Leucyl-Glycyl-Glycine (LGG). The hydrolysis product was detected using a derivatization reagent (OPA) in the presence of β-mercaptoethanol. The assay mixture contained diluted CHR-2797, LAP enzyme, and LGG substrate, incubated at 37°C for 90 minutes.

- Puromycin-Sensitive Aminopeptidase (PuSA) & Aminopeptidase N: These were assayed using the fluorogenic substrate Ala-AMC. The assay mixture contained diluted CHR-2797, the substrate, and the enzyme. After incubation at 37°C, the reaction was stopped with acetic acid, and fluorescence was measured.

2. Single-Cell Analysis of Drug Response [3] A microfluidic platform (chemical cytometry) was used to quantify the heterogeneous response of single leukemic cells (U937 line) to this compound.

- Cell Culture & Treatment: U937 cells were treated with various doses of this compound over a long-term period (95 days).

- Single-Cell Assay: Individual drug-treated cells were loaded with a fluorescently-labeled peptide reporter substrate (YSYQMALTPVV(K-FAM)TL). After incubation, allowing cellular peptidases to degrade the reporter, single cells were lysed inside a microfluidic device.

- Separation & Detection: The contents of each lysed cell were separated electrophoretically. The separation isolated the parent reporter substrate from its fluorescent degradation products, providing a direct, quantitative measure of peptidase activity inhibition in each individual cell.

Clinical Development Overview

This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies and solid tumors [1] [2].

| Phase | Indication(s) | Status (as of search date) | Key Findings / Notes |

|---|---|---|---|

| Phase 1 | Advanced Solid Tumors [2] | Completed | Established a recommended daily dose of 240 mg for single-agent therapy [2]. |

| Phase 1/2 & Phase 2 | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Solid Tumors [1] | Multiple trials completed, one status unknown [1] | Demonstrated clinical activity, including partial responses and stable disease [2]. |

Research Context

This compound is part of a broader class of M1 aminopeptidase inhibitors. Another well-known drug in this class is Ubenimex (Bestatin), which is a broad-spectrum aminopeptidase inhibitor that also targets LTA4H and has been approved in Japan for acute non-lymphocytic leukemia [2]. The development of these inhibitors highlights the therapeutic interest in targeting aminopeptidases and the LTB4 pathway in cancer and inflammatory diseases [4] [5].

References

- 1. This compound (CHR2797) | Aminopeptidase inhibitor [selleckchem.com]

- 2. Ubenimex - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Response of Single Leukemic Cells to Peptidase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. IRAP Inhibitors: M1-Aminopeptidase Family Inspiration [frontiersin.org]

- 5. Aminopeptidase N: a multifunctional and promising target ... [sciencedirect.com]

Mechanism of Action and Quantitative Data

Tosedostat is a prodrug that is converted inside cells to its active form, CHR-79888 [1] [2]. This active metabolite potently inhibits several intracellular aminopeptidases, enzymes crucial for liberating amino acids from proteins during normal protein recycling [3] [4]. Inhibition depletes free amino acid pools, triggering an Amino Acid Deprivation Response (AADR) [3]. This response leads to:

- Phosphorylation of eukaryotic initiation factor 2α (eIF2α) [1].

- Inhibition of mTOR signaling and reduction of global protein synthesis [1] [3].

- Upregulation of pro-apoptotic markers like CHOP and Noxa, ultimately inducing apoptosis, particularly in rapidly dividing cancer cells [3].

The table below summarizes the key inhibitory and anti-proliferative data for this compound.

| Parameter | Target/Model | Value | Context / Notes |

|---|---|---|---|

| IC₅₀ (Enzyme Inhibition) [1] | Leucine Aminopeptidase (LAP) | 100 nM | In vitro enzyme assay |

| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 nM | In vitro enzyme assay | |

| Aminopeptidase N (APN) | 220 nM | In vitro enzyme assay | |

| IC₅₀ (Cell Proliferation) [1] | U-937 (AML cell line) | 10 nM | 72-hour assay |

| HL-60 (AML cell line) | 30 nM | 72-hour assay | |

| HuT 78 (Lymphoma cell line) | >10 µM | Demonstrates selectivity | |

| In Vivo Efficacy [1] [3] | MDA-MB-468 breast cancer xenograft | ~50% tumor volume reduction | Oral dose of ~100 mg/kg in mice |

| HOSP.1P lung colonization model | Tumor volume decrease | Oral dose of ~100 mg/kg in rats |

Detailed Experimental Protocols

To help you design and interpret experiments involving this compound, here are the methodologies for key in vitro and in vivo assays as reported in the literature.

In Vitro Aminopeptidase Activity Assay

This protocol measures the direct inhibition of aminopeptidase enzymes by this compound [1].

- Reaction Setup: In a 96-well assay plate, combine:

- 5 µL of diluted this compound (or vehicle control).

- 5 µL of the target enzyme (e.g., 10 µg/mL Leucine Aminopeptidase).

- 40 µL of enzyme-specific substrate (e.g., 0.5 mM Leu-Gly-Gly tripeptide for LAP, or Ala-AMC for other aminopeptidases).

- Incubation: Seal the plate and incubate for 60-90 minutes at 37°C.

- Reaction Termination & Detection:

- For LAP: Stop the reaction by adding 200 µL of o-phthaldialdehyde (OPA) reagent in the presence of β-mercaptoethanol. The hydrolysis product is detected fluorometrically (Ex/Em: 355/460 nm).

- For other aminopeptidases (using Ala-AMC): Stop the reaction with 100 µL of 3% (v/v) acetic acid. The released AMC is measured fluorometrically.

- Data Analysis: Enzyme activity is calculated based on fluorescence, and IC₅₀ values for this compound are determined from dose-response curves.

In Vivo Anti-Tumor Efficacy Study

This describes a typical xenograft model used to evaluate this compound's efficacy [1].

- Animal and Tumor Model: Use immunodeficient mice (e.g., MF1 nu/nu). Inoculate mice subcutaneously with human cancer cells (e.g., MDA-MB-435 or MDA-MB-468 for breast cancer).

- Dosing Regimen: Once tumors are established (e.g., ~100-150 mm³), randomize animals into control and treatment groups.

- Monitoring:

- Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: (length × width²)/2.

- Body Weight: Monitor weekly as an indicator of systemic toxicity.

- Endpoint Analysis: After a predefined period (e.g., 3-4 weeks), compare the final tumor volumes and weights between the control and treated groups. Statistical significance is typically assessed using a t-test.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound and a high-level workflow for in vivo efficacy studies, integrating the information from the protocols above.

Diagram 1: this compound's intracellular mechanism triggers amino acid deprivation and apoptosis, typically evaluated in xenograft models.

Clinical and Preclinical Findings

Beyond its core anti-cancer mechanism, research has uncovered other significant in vivo effects of this compound.

Clinical Trial Outcomes

This compound has been evaluated in numerous clinical trials, primarily for Acute Myeloid Leukemia (AML) [2]. The outcomes have been mixed:

- Single-Agent Activity: In a Phase 1/2 study with elderly or relapsed AML patients, a once-daily 130 mg dose of this compound showed significant antileukemic activity. Out of 51 AML patients, seven achieved complete marrow response and three achieved complete remission [2].

- Combination Therapy Results:

- A Phase Ib study combining this compound with paclitaxel in advanced solid tumours was generally well-tolerated. It showed that 3 out of 22 patients had a partial response, and 12 had stable disease lasting over 3 months [3].

- However, a Phase II study adding this compound (120 mg daily) to standard intensive chemotherapy ("3+7") for elderly AML patients resulted in an inferior outcome. The two-year overall survival was 33% for the standard arm versus 18% for the this compound arm, with a higher incidence of infectious complications and atrial fibrillation in the this compound group [6].

Discovery of Analgesic Properties

Recent research has revealed a surprising new in vivo effect. This compound has been discovered to possess analgesic (pain-relieving) properties [7] [8].

- Mechanism: The effect is attributed to the drug's action on the peripheral nervous system, with minimal central nervous system contribution. This is likely linked to the role of its target aminopeptidases in metabolizing endogenous opioid peptides like enkephalins [9] [7].

- Synergy with Morphine: When co-administered with morphine, this compound exerts a synergistic analgesic effect, allowing for a reduction in the effective dosage of morphine required [7] [8]. This finding has potential implications for addressing the opioid addiction crisis.

Key Safety and Tolerability Findings

Data from clinical trials highlight important safety considerations for in vivo research and potential clinical use.

- Common Adverse Events: Fatigue, diarrhea, peripheral edema, nausea, and rash have been frequently observed [3] [2].

- Hematological Toxicity: Thrombocytopenia (low platelet count) is a common and sometimes dose-limiting toxicity, especially in studies with leukemia patients [2].

- Specific Serious Adverse Events:

- Atrial Fibrillation: This cardiac rhythm abnormality was more common in elderly AML patients receiving this compound in combination with intensive chemotherapy [6].

- Paclitaxel Infusion Reactions: A high frequency of these reactions was noted when this compound was combined with paclitaxel [3].

- Other Events: Isolated serious events include eosinophilic myocarditis and hepatic toxicity [3] [2].

Conclusion

In vivo, this compound acts as a potent aminopeptidase inhibitor, exerting anti-tumor effects primarily by disrupting amino acid metabolism and protein synthesis in malignant cells. While its clinical efficacy as an anticancer agent has shown promise in some settings, particularly in AML, it has been limited by toxicity in combination regimens. The recent discovery of its peripheral analgesic and opioid-sparing effects opens a new and potentially significant avenue for therapeutic development.

References

- 1. This compound: INHIBITING AMINOPEPTIDASES IN ... [selleckchem.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

- 4. Aminopeptidase inhibition by the novel agent CHR-2797 ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (CHR-2797) | Aminopeptidase Inhibitor [medchemexpress.com]

- 6. Inferior Outcome of Addition of the Aminopeptidase ... [mdpi.com]

- 7. Discovery of Anticancer Clinical Candidate, this compound, As ... [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Anticancer Clinical Candidate, this compound, As ... [sciencedirect.com]

- 9. Aminopeptidase N: a multifunctional and promising target in ... [pmc.ncbi.nlm.nih.gov]

Core Pharmacokinetic Parameters of Tosedostat

The table below summarizes the fundamental pharmacokinetic parameters of Tosedostat and its active metabolite, CHR-79888, derived from clinical studies in patients with advanced solid tumors [1] [2].

| Parameter | This compound (CHR-2797) | Active Metabolite (CHR-79888) |

|---|---|---|

| Recommended Phase II Dose (Single Agent) | 240 mg once daily [1] [2] | - |

| Peak & Overall Exposure | Dose-proportional increases in AUC and Cmax [1] | Dose-proportional increases in AUC and Cmax [1] |

| Terminal Half-life (t½) | ~1 to 3.5 hours [1] | ~6 to 11 hours [1] |

| Key Clearance Mechanism | Rapid intracellular hydrolysis to CHR-79888 [3] [4] | - |

| Intracellular Accumulation | Low (poor membrane-permeant pro-drug) [3] | Excellent [3] |

| Drug-Drug Interaction (with Paclitaxel) | No pharmacokinetic interaction observed [3] | No pharmacokinetic interaction observed [3] |

Metabolic Pathway and Mechanism of Action

This compound is an orally bioavailable aminopeptidase inhibitor that functions as a pro-drug [4]. The following diagram illustrates its activation and primary mechanism of action.

This compound is converted to its active form, CHR-79888, inside cells, which then inhibits aminopeptidases, leading to amino acid depletion and antitumor effects [3] [4].

Details from Key Clinical Studies and Protocols

The pharmacokinetic data is primarily derived from two pivotal early-phase clinical trials. Key experimental details are summarized below.

Phase I Study of this compound as a Single Agent [1]

- Study Design: First-in-human, dose-escalation study in patients with advanced solid tumors.

- Dosing: Once-daily oral administration across 12 cohorts (doses from 10 mg to 320 mg).

- PK Sampling: Plasma samples were collected to determine concentrations of this compound and CHR-79888 using validated LC-MS/MS methods.

- PK Analysis: Non-compartmental analysis was performed to determine AUC, Cmax, and half-life.

- Key Finding: The study established 240 mg daily as the recommended phase II dose due to tolerability and achieving intracellular metabolite levels associated with preclinical efficacy.

Phase Ib Study of this compound in Combination with Paclitaxel [3]

- Study Design: Investigated the safety and PK of intravenous paclitaxel (every 3 weeks) with daily oral this compound (90–240 mg).

- PK Sampling & Analysis:

- Blood was drawn on Day 1 (paclitaxel alone) and Days 21-22 (combination) for full PK profiles.

- Plasma concentrations of paclitaxel, this compound, and CHR-79888 were measured using validated LC-MS/MS methods.

- PK parameters (Cmax, AUC, t½) were calculated using WinNonlin Professional software (version 4.1) with noncompartmental methods.

- Key Finding: No PK interaction was observed; co-administration did not alter the pharmacokinetics of either paclitaxel or this compound.

Clinical Implications and Synergies

- Tolerability: The main toxicities included fatigue, diarrhea, peripheral edema, and nausea. Dose-limiting toxicities at 320 mg included thrombocytopenia, anemia, and neurological effects [1].

- Synergy with Other Agents: Preclinical evidence shows strong synergy between this compound and HDAC inhibitors (e.g., CHR-3996). The combination disrupts NF-κB signaling, providing a rationale for clinical combination strategies, particularly in multiple myeloma [5].

Important Considerations on Data

The pharmacokinetic data presented is derived from clinical trials published between 2009 and 2013. While this represents the foundational PK profile of this compound, you should consult more recent trial publications or regulatory documents for the very latest information, especially for specific patient populations or new drug combinations.

References

- 1. A first-in-man phase i and pharmacokinetic study on CHR ... [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-man phase i and pharmacokinetic study on CHR ... [oncology.ox.ac.uk]

- 3. A Phase Ib dose-escalation study to evaluate safety and tolerability of... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. The combination of HDAC and aminopeptidase inhibitors is ... [pmc.ncbi.nlm.nih.gov]

Tosedostat in AML: Application Notes and Clinical Protocols

Drug Characteristics and Mechanism of Action

Tosedostat (CHR-2797) is a first-in-class, orally bioavailable aminopeptidase inhibitor that targets key intracellular metalloenzymes [1]. Its active metabolite, CHR-79888, potently inhibits several aminopeptidases, which are crucial for intracellular protein degradation and amino acid recycling [2] [3].

The proposed mechanism of action involves:

- Aminopeptidase Inhibition: Blocking the hydrolysis of peptides into free amino acids [2].

- Amino Acid Deprivation: Depleting intracellular amino acid pools, which triggers an amino acid deprivation response (AADR) [3].

- Disruption of Protein Synthesis: Inhibiting the mTOR signaling pathway and reducing overall protein synthesis, which is critical for rapidly dividing AML cells [3].

- Induction of Apoptosis: Upregulation of pro-apoptotic proteins like CHOP and Noxa, ultimately leading to programmed cell death [3].

Preclinical data demonstrated that primary AML cells were significantly more sensitive to this compound (mean LC50 = 5.1 μM) compared to normal bone marrow cells (mean LC50 = 17.7 μM), suggesting a favorable therapeutic window [2].

Summary of Clinical Trial Evidence

The clinical efficacy and safety of this compound have been evaluated across multiple trials in AML, with divergent results based on treatment context.

| Trial Description | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|---|

| Early-Phase & Single-Arm Studies [1] [4] | Relapsed/Refractory (R/R) or elderly, untreated AML | This compound monotherapy or with Low-Dose Cytarabine (LDAC) | Promising anti-leukemic activity; CR/CRi rate of 45.4% with this compound+LDAC [4] | Generally manageable safety profile; no unexpected toxicities [1] |

| HOVON 103 Randomized Phase II [5] [6] | Newly diagnosed AML >65 years, fit for intensive chemo | Standard "3+7" induction ± this compound 120 mg daily | No significant difference in CR/CRi rate (69% vs 64%); Inferior 24-month OS (33% vs 18%) and EFS with this compound [5] [6] | Increased early death rate from infections; higher incidence of atrial fibrillation [5] [6] |

Detailed Experimental Protocols

3.1. Protocol: this compound in Combination with Intensive Chemotherapy (Based on HOVON 103)

This protocol outlines the regimen used in the phase II randomized study [5] [6].

- Indication: Newly diagnosed de novo or secondary AML in patients aged ≥66 years who are eligible for standard chemotherapy.

- Exclusion Criteria: Acute promyelocytic leukemia (APL); prior antileukemic therapy for AML [7].

- Treatment Plan:

- Cycle 1 (Induction): Daunorubicin (60 mg/m² IV, days 1-3) and Cytarabine (200 mg/m² continuous IV, days 1-7) with or without This compound (120 mg orally, once daily, days 1-21).

- Cycle 2 (Consolidation): Cytarabine (1000 mg/m² IV twice daily, days 1-6) with or without This compound (120 mg orally, once daily, days 1-21).

- Dose Modification: this compound should be interrupted for 5 days around the administration of subsequent chemotherapy cycles if significant toxicity is observed [3].

- Response Assessment: Bone marrow biopsies should be evaluated for Complete Remission (CR) and CR with incomplete hematologic recovery (CRi) according to international standards after recovery from each cycle.

3.2. Protocol: In Vitro Cytotoxicity Assessment in Primary AML Cells

This method details the preclinical evaluation of this compound's efficacy on primary patient samples [2].

- Sample Preparation: Isolate mononuclear cells from peripheral blood or bone marrow aspirates of AML patients and normal donors using Ficoll-Histopaque density gradient centrifugation.

- Cell Culture: Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Culture at 37°C in a 5% CO₂ atmosphere.

- Drug Exposure: Expose cells to a range of this compound concentrations (e.g., 0.1 μM to 100 μM) for 96 hours.

- Viability Assay: Assess cell viability using a tetrazolium-based (MTT) colorimetric assay or flow cytometry with Annexin V/PI staining to quantify apoptosis.

- Data Analysis: Calculate the lethal concentration for 50% of cells (LC50) using non-linear regression analysis. Compare LC50 values between AML and normal marrow samples.

Safety and Tolerability Profile

Safety data must be interpreted within the context of the treatment regimen.

- In Combination with Intensive Chemotherapy: The addition of this compound to "3+7" chemotherapy was associated with an increased risk of serious adverse events. Most notably, there was a higher incidence of infectious complications leading to early death, and a greater occurrence of atrial fibrillation [5] [6].

- As Monotherapy or with LDAC: In studies without intensive chemotherapy backbone, this compound was generally better tolerated, consistent with other single-agent targeted therapies [1] [4].

- Other Considerations: A partial clinical hold was placed on this compound by the FDA due to dose-limiting toxicities in a phase I study, which led to the selection of a lower 120 mg dose for subsequent trials. This hold was later removed [5] [8].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and the workflow for its clinical application in AML.

References

- 1. This compound for the treatment of relapsed and refractory ... [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopeptidase inhibition by the novel agent CHR-2797 ... [sciencedirect.com]

- 3. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

- 4. Dr. Visani on this compound and Cytarbine in Elderly Patients ... [onclive.com]

- 5. Inferior Outcome of Addition of the Aminopeptidase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. Inferior Outcome of Addition of the Aminopeptidase ... [mdpi.com]

- 7. A randomized phase II multicenter study with a safety run-in to ... [trial.medpath.com]

- 8. Cell Therapeutics Announces Removal of the Partial ... [fiercebiotech.com]

Comprehensive Technical Guide: Tosedostat Cell-Based Assays and Experimental Protocols for Cancer Research

Introduction to Tosedostat and Its Cellular Mechanisms

This compound (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has demonstrated significant clinical activity in hematological malignancies, particularly acute myeloid leukemia (AML) and multiple myeloma. As a prodrug design, this compound features a esterase-sensitive motif that undergoes intracellular conversion by carboxylesterases to its active metabolite CHR-79888, which displays enhanced cellular retention and potent inhibition of multiple aminopeptidases [1] [2]. The compound primarily targets members of the M1 and M17 classes of aminopeptidases, including leucine aminopeptidase (LAP), puromycin-sensitive aminopeptidase (PuSA), and aminopeptidase N, with half-maximal inhibitory concentrations in the nanomolar range [1].

The fundamental mechanism of action of this compound revolves around its ability to disrupt protein recycling pathways in transformed cells. By inhibiting aminopeptidases that catalyze the hydrolysis of terminal amino acids from peptides generated by proteasomal degradation, this compound induces an intracellular amino acid deprivation response [1]. This depletion of free amino acids triggers several downstream consequences including inhibition of mTOR signaling, suppression of protein synthesis, and induction of integrated stress response pathways [1] [3]. Notably, these effects appear to be selective for transformed cells, making aminopeptidase inhibition an attractive therapeutic strategy for hematological malignancies.

Quantitative Profiling of this compound Activity

Table 1: Enzymatic Inhibition Profile of this compound

| Target Enzyme | IC₅₀ Value | Class | Biological Significance |

|---|---|---|---|

| Leucine aminopeptidase (LAP) | 100 nM | M17 family | Protein turnover, peptide processing |

| Puromycin-sensitive aminopeptidase (PuSA) | 150 nM | M1 family | Peptide degradation, neuropeptide regulation |

| Aminopeptidase N | 220 nM | M1 family | Cell surface antigen CD13, angiogenesis |

| Leukotriene A4 hydrolase (LTA4H) | 8 nM (active metabolite) | Bifunctional enzyme | Inflammation, eicosanoid synthesis |

Table 2: Cellular Activity of this compound in Hematological Malignancies

| Cell Type/Model | Assay Format | Key Parameters | Experimental Outcomes |

|---|---|---|---|

| Multiple myeloma cell lines (MM1S, ANBL6) | MTS/CTG viability assays | 10 μM, 72 hours | Decreased survival and proliferation in presence/absence of bone marrow stromal cells [1] |

| Primary multiple myeloma cells | Caspase activation assays | 10 μM | Induction of apoptosis via caspase 3/7 and 9 activation [1] |

| U937 myelomonocytic leukemia | Growth inhibition assay | 72-hour exposure | IC₅₀: ~18.5 nM (parental cells) [3] |

| AML patient blasts (elderly) | Clinical response assessment | 120-180 mg daily dosing | Overall response rate: 27% (monotherapy), 54.6% (with LDAC) [4] |

Detailed Experimental Protocols for this compound Assays

Cell Viability and Proliferation Assessment

MTT Assay Protocol for this compound Cytotoxicity Screening

The MTT assay provides a robust colorimetric method for assessing cell viability and metabolic activity following this compound exposure. The procedure is based on the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells [5].

Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize using a 0.2 μm membrane and store in aliquots at -20°C for up to six months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods. Prepare MTT solvent containing 4 mM HCl and 0.1% NP-40 in isopropanol for formazan solubilization [5].

Cell Seeding and Treatment: Plate cells in 96-well plates at optimized densities (typically 5,000-20,000 cells/well for suspension cells, 3,000-10,000 cells/well for adherent cells) in complete medium. After 24-hour recovery, treat with this compound across a concentration range (recommended starting range: 1 nM to 100 μM) in serum-free or low-serum conditions. Include vehicle controls and background control wells (media + MTT without cells) [5].

MTT Incubation and Measurement: Following this compound exposure (typically 24-72 hours), add 50 μL serum-free media and 50 μL MTT solution to each well. Incubate at 37°C for 3 hours. After incubation, carefully aspirate media and add 150 μL MTT solvent to each well. Wrap plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve formazan crystals. Measure absorbance at 590 nm with a reference wavelength of 630 nm to correct for background [5].